3,3-Dimethyl-1-(2,2,2-trifluoroethyl)piperazine
Overview
Description
3,3-Dimethyl-1-(2,2,2-trifluoroethyl)piperazine is a chemical compound with the molecular formula C8H15F3N2 and a molecular weight of 196.21 g/mol . This compound is characterized by the presence of a piperazine ring substituted with a 3,3-dimethyl group and a 2,2,2-trifluoroethyl group. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3,3-Dimethyl-1-(2,2,2-trifluoroethyl)piperazine typically involves the reaction of piperazine derivatives with trifluoroethylating agents under controlled conditions. One common method includes the use of 2,2,2-trifluoroethyl iodide as the trifluoroethylating agent, which reacts with 3,3-dimethylpiperazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile at elevated temperatures to ensure complete conversion .
Chemical Reactions Analysis
3,3-Dimethyl-1-(2,2,2-trifluoroethyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Scientific Research Applications
3,3-Dimethyl-1-(2,2,2-trifluoroethyl)piperazine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: It is investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of drugs targeting neurological disorders.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-1-(2,2,2-trifluoroethyl)piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets. Once inside the cell, it can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
3,3-Dimethyl-1-(2,2,2-trifluoroethyl)piperazine can be compared with other similar compounds, such as:
1-Trifluoromethyl-3,3-dimethyl-1,2-benziodoxole: This compound also contains a trifluoromethyl group but differs in its core structure, which is based on a benziodoxole ring.
2,2,2-Trifluoroethyl methyl acrylate: This compound features a trifluoroethyl group attached to an acrylate moiety, making it useful in polymer chemistry.
2,2,2-Trifluoroethyl trifluoroacetate: Known for its use in organic synthesis, this compound has a trifluoroethyl group bonded to a trifluoroacetate group.
The uniqueness of this compound lies in its piperazine ring structure combined with the trifluoroethyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3,3-dimethyl-1-(2,2,2-trifluoroethyl)piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15F3N2/c1-7(2)5-13(4-3-12-7)6-8(9,10)11/h12H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPZMXULHSNQIOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCN1)CC(F)(F)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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